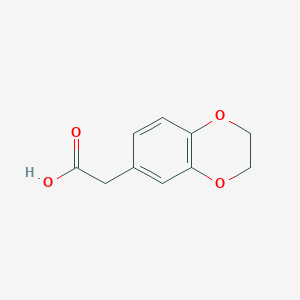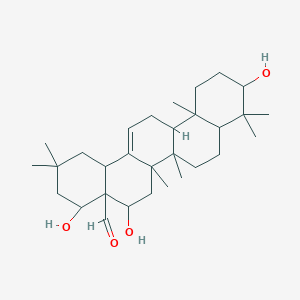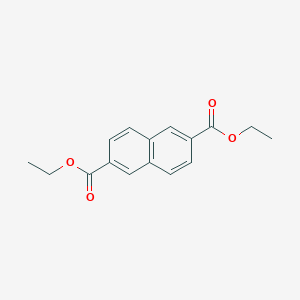
Diethyl naphthalene-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl naphthalene-2,6-dicarboxylate is a chemical compound with the molecular formula C16H16O4 . It is also known by other names such as Dimethyl 2,6-naphthalenedicarboxylate and 2,6-Dicarbomethoxynaphthalene .
Molecular Structure Analysis
The molecular structure of Diethyl naphthalene-2,6-dicarboxylate consists of a naphthalene core with two ester functional groups attached at the 2 and 6 positions . The InChI code for this compound isInChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 . Physical And Chemical Properties Analysis
Diethyl naphthalene-2,6-dicarboxylate has a molecular weight of 272.29 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and six rotatable bonds . The topological polar surface area is 52.6 Ų .Applications De Recherche Scientifique
Application in Polyethylene Naphthalate (PEN) Production
Diethyl naphthalene-2,6-dicarboxylate is a key precursor in the synthesis of Polyethylene Naphthalate (PEN) . PEN is a high-performance polyester with superior barrier properties, thermal stability, and mechanical strength compared to its counterpart, polyethylene terephthalate (PET). The compound is polymerized with ethylene glycol to produce PEN, which finds applications in high-quality packaging materials, electronic components, and high-strength films .
Use in Pharmaceutical Intermediates
The compound serves as an important intermediate in pharmaceutical manufacturing. Its chemical structure allows for the synthesis of various pharmaceutical agents, particularly those requiring complex aromatic ring systems as part of their molecular architecture .
Involvement in Material Science
This compound is also significant in material science research, particularly in the development of new polymeric materials. Its incorporation into polymers can result in materials with enhanced properties, such as increased resistance to heat and chemicals .
Application in Catalysis
Researchers utilize diethyl naphthalene-2,6-dicarboxylate in catalysis studies. It can act as a ligand for transition metal catalysts, which are pivotal in various chemical reactions, including those used in organic synthesis and industrial processes .
Use in Organic Synthesis
In organic chemistry, diethyl naphthalene-2,6-dicarboxylate is employed in the synthesis of complex organic molecules. Its rigid structure and reactive ester groups make it a versatile building block for constructing larger, more complex organic compounds .
Contribution to Coating Technologies
Due to its chemical properties, diethyl naphthalene-2,6-dicarboxylate is explored for use in advanced coating technologies. It can be used to synthesize coating materials that provide improved durability and resistance to environmental factors .
Exploration in Optoelectronic Materials
Lastly, the compound is being investigated for its potential applications in optoelectronic materials. Its aromatic structure could be beneficial in creating components for optoelectronic devices, which include light-emitting diodes (LEDs) and photovoltaic cells .
Safety and Hazards
The safety data sheet for Dimethyl naphthalene-2,6-dicarboxylate suggests that it should not be used for food, drug, pesticide, or biocidal product use . In case of contact with skin or eyes, it should be washed off immediately with plenty of water . If ingested, the mouth should be cleaned with water and then drink plenty of water .
Mécanisme D'action
Target of Action
Diethyl naphthalene-2,6-dicarboxylate is a difunctional aromatic ester . It is primarily used in the production of specialty polyester polymers . The primary targets of this compound are therefore the monomers that make up these polymers.
Mode of Action
The compound interacts with its targets through esterification reactions. This involves the reaction of an alcohol with a carboxylic acid to produce an ester and water . In the case of Diethyl naphthalene-2,6-dicarboxylate, the esterification reaction occurs with the carboxylic acid groups of the compound .
Biochemical Pathways
The biochemical pathways affected by Diethyl naphthalene-2,6-dicarboxylate are primarily those involved in the synthesis of polymers. The compound acts as a building block in these pathways, contributing to the formation of complex polymer structures .
Result of Action
The result of Diethyl naphthalene-2,6-dicarboxylate’s action is the formation of specialty polyester polymers . These polymers have various applications, including in the production of high-performance materials .
Action Environment
The action of Diethyl naphthalene-2,6-dicarboxylate is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it has a melting point of 187-193°C and a boiling point of 347.16°C . Additionally, the compound is soluble in hot toluene , indicating that its solubility can be influenced by the presence of certain solvents.
Propriétés
IUPAC Name |
diethyl naphthalene-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-3-19-15(17)13-7-5-12-10-14(16(18)20-4-2)8-6-11(12)9-13/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCOKSAYUDNIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl naphthalene-2,6-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

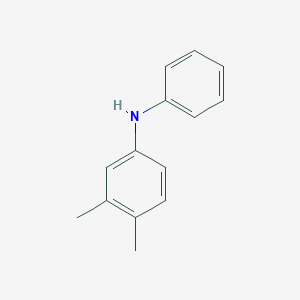
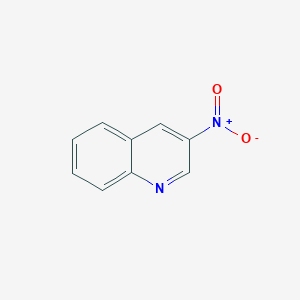

![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
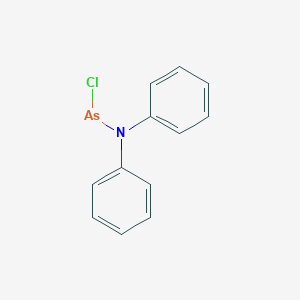
![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)
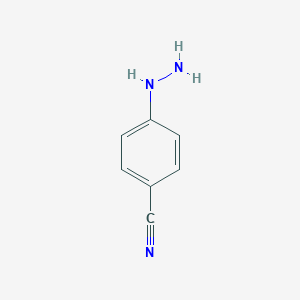
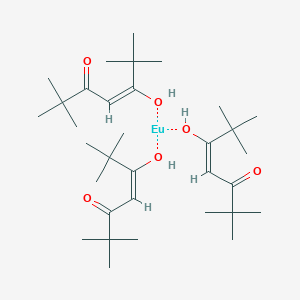
![2-[(4-Fluorophenoxy)methyl]oxirane](/img/structure/B96899.png)

